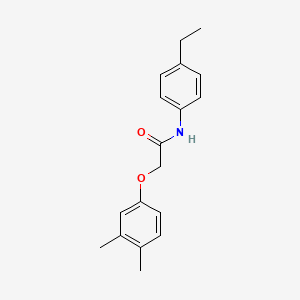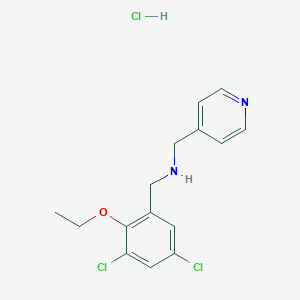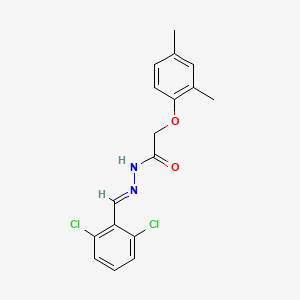
2-(3,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide" falls within a class of organic compounds known for their diverse chemical properties and potential for varied applications. Although specific literature directly referencing this compound was not found, related research on similar compounds provides insight into synthesis methods, molecular structure, and chemical properties.
Synthesis Analysis
Synthesis of closely related compounds involves multiple steps including stirring of precursor chemicals in a solvent, followed by the addition of reagents under controlled conditions. For example, a compound was synthesized by reacting ethyl 2-(2-isopropylphenoxy)acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions, indicating a complex synthesis process involving acylation and amine coupling steps (Sharma et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals detailed crystallographic data, including space group, unit cell parameters, and molecular geometry. For instance, one study detailed the crystallization in an orthorhombic system with specific unit cell dimensions, highlighting intermolecular and intramolecular hydrogen bonding (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include acetylation, ethylation, and condensation steps, resulting in high yields and purity. For example, improvements in technical methods for acetylation and ethylation were explored, leading to simplified, cost-effective synthesis routes (Gong Fenga, 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds. While specific data on "this compound" was not found, related research often includes crystallographic analysis to determine molecular geometry and potential intermolecular interactions (Sharma et al., 2018).
Chemical Properties Analysis
Chemical properties such as reactivity with various reagents, stability under different conditions, and potential for undergoing specific chemical reactions are key aspects. Studies on similar compounds have explored their reactivity, showcasing the synthesis of complex molecules with potential biological activity (Sharma et al., 2018).
科学的研究の応用
Synthesis and Molecular Structure
- A study by Sharma et al. (2018) synthesized a compound related to 2-(3,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide and examined its structure and anticancer properties. This highlights the compound's potential in drug design and its structural properties.
Anticonvulsant Activity
- Research by Pękala et al. (2011) on similar compounds showed significant anticonvulsant activity. This suggests that derivatives of this compound may have therapeutic potential in treating epilepsy.
Organic Synthesis and Medicinal Chemistry
- Chikaoka et al. (2003) investigated the use of related compounds in the synthesis of erythrinanes, indicating the relevance of these compounds in complex organic syntheses.
- Manfredi et al. (2016) explored the use of similar compounds in degrading toxic organophosphates, showing the compound's potential in environmental applications.
Antifungal Agents
- A study by Bardiot et al. (2015) highlighted the use of related compounds as antifungal agents, demonstrating its pharmaceutical applications.
Analgesic Activities
- Rani et al. (2014) conducted a study on derivatives of this compound for potential use as analgesic agents.
Detection of Carbonyl Compounds
- Houdier et al. (2000) discussed the use of related compounds in detecting carbonyl compounds in environmental samples.
Synthesis Improvement
- Fenga (2007) focused on improving the synthesis process of a related compound, indicating the compound's significance in chemical manufacturing.
Potential Pesticides
- Research on N-derivatives of similar compounds by Olszewska et al. (2011) suggested their potential as pesticides.
Pain Management
- Park et al. (1995) discussed the structural properties of a similar compound, KR-25003, which is a potent analgesic, indicating the relevance in pain management.
Environmental Applications
- Latli & Casida (1995) synthesized a herbicide related to this compound, showing its environmental applications.
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-15-6-8-16(9-7-15)19-18(20)12-21-17-10-5-13(2)14(3)11-17/h5-11H,4,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFVZPCVNOFAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5548719.png)

![6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5548739.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5548750.png)
![2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)


![(4S)-4-(acetylamino)-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]-L-prolinamide](/img/structure/B5548767.png)

![8-{2-[(4-chlorobenzyl)oxy]benzyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548778.png)
![2-[3-(2-chlorophenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5548794.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5548803.png)